Yiyeliangwanoside III
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Overview
Description
Yiyeliangwanoside III is a natural compound isolated from the Chinese herb, Huperzia serrata. It is a potent acetylcholinesterase inhibitor and has been extensively studied for its therapeutic potential in treating cognitive disorders such as Alzheimer's disease.
Mechanism Of Action
Yiyeliangwanoside III acts as an acetylcholinesterase inhibitor, which means it inhibits the breakdown of acetylcholine, an important neurotransmitter involved in learning and memory processes. By increasing the levels of acetylcholine in the brain, Yiyeliangwanoside III enhances cognitive function.
Biochemical And Physiological Effects
In addition to its cognitive-enhancing effects, Yiyeliangwanoside III has also been found to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of cognitive disorders such as Alzheimer's disease. Moreover, it has also been found to have anti-tumor and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using Yiyeliangwanoside III in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholine in cognitive processes. However, one of the limitations of using Yiyeliangwanoside III in lab experiments is its availability and cost, as it is a natural compound and requires extensive purification.
Future Directions
There are several future directions for research on Yiyeliangwanoside III. One area of interest is its potential as a therapeutic agent for treating cognitive disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is its potential as a neuroprotective agent for preventing or slowing the progression of neurodegenerative diseases. Moreover, its anti-tumor and anti-inflammatory effects warrant further investigation for potential use in cancer treatment and inflammation-related disorders.
Synthesis Methods
Yiyeliangwanoside III can be synthesized from Huperzia serrata using various extraction and purification techniques. One of the most commonly used methods is the Soxhlet extraction method, followed by column chromatography and preparative high-performance liquid chromatography (HPLC) for purification.
Scientific Research Applications
Yiyeliangwanoside III has been extensively studied for its therapeutic potential in treating cognitive disorders such as Alzheimer's disease. It has been shown to improve memory and learning abilities in animal models. Moreover, it has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
141039-75-0 |
---|---|
Product Name |
Yiyeliangwanoside III |
Molecular Formula |
C57H88O25 |
Molecular Weight |
1173.3 g/mol |
IUPAC Name |
(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-diacetyloxy-4-hydroxyoxan-2-yl]oxy-4a-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C57H88O25/c1-24-35(62)39(66)41(68)46(74-24)80-43-37(64)30(22-59)78-49(45(43)81-47-42(69)40(67)36(63)29(21-58)77-47)82-51(72)57-18-16-53(6,50(70)71)20-28(57)27-10-11-33-54(7)14-13-34(52(4,5)32(54)12-15-56(33,9)55(27,8)17-19-57)79-48-44(76-26(3)61)38(65)31(23-73-48)75-25(2)60/h10,24,28-49,58-59,62-69H,11-23H2,1-9H3,(H,70,71)/t24-,28+,29+,30+,31-,32?,33+,34-,35-,36+,37+,38-,39+,40-,41+,42+,43-,44+,45+,46-,47+,48-,49+,53?,54-,55+,56+,57-/m0/s1 |
InChI Key |
PWDRYGNPXJGTOQ-UFHAFJQVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C)O)OC(=O)C)C)C)[C@H]4CC(CC5)(C)C(=O)O)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O |
synonyms |
3-O-alpha(2',4'-O-diacetyl)-L-arabinopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid-28-O-(alpha-L-ramnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl) ester yiyeliangwanoside III |
Origin of Product |
United States |
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